molecular formula C21H26F2N2O3 B7450926 rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide

rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B7450926
M. Wt: 392.4 g/mol
InChI Key: CCDXKGIJOXSPOH-FUHWJXTLSA-N
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Description

rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a compound of considerable interest in the realms of chemistry, biology, and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with commercially available starting materials, such as cyclohexanone, phenylacetic acid, and piperidine.

  • Formation of the Cyclohexyl Moiety: : Cyclohexanone undergoes a series of reactions including fluorination and hydroxylation to form the 3,3-difluoro-2-hydroxycyclohexyl intermediate.

  • Coupling with Piperidine: : The cyclohexyl intermediate is then coupled with piperidine and phenylacetic acid derivatives under specific conditions to form the final compound.

  • Protecting Groups and Deprotection: : Protecting groups are used during the synthesis to prevent unwanted reactions and are subsequently removed to yield the target molecule.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimization of reaction conditions such as temperature, solvent choice, and use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce new functional groups or alter existing ones.

  • Reduction: : Reduction reactions can be used to modify the cyclohexyl moiety or the piperidine ring.

  • Substitution: : The phenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

  • Catalysts: : Palladium on carbon (Pd/C) and other metal catalysts are used to facilitate hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketone derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

Biologically, rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide is studied for its potential interactions with various biomolecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, it can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its applications in material science are also being investigated.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The difluorohydroxycyclohexyl and phenyl groups are believed to play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-N-[(1R,2S)-2-hydroxycyclohexyl]-4-phenylpiperidine-4-carboxamide

  • rac-N-[(1R,2S)-3,3-difluoro-2-aminocyclohexyl]-4-phenylpiperidine-4-carboxamide

  • rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Uniqueness

The presence of the 3,3-difluoro-2-hydroxycyclohexyl moiety distinguishes rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide from its analogs

Properties

IUPAC Name

N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N2O3/c1-2-17(26)25-13-11-20(12-14-25,15-7-4-3-5-8-15)19(28)24-16-9-6-10-21(22,23)18(16)27/h2-5,7-8,16,18,27H,1,6,9-14H2,(H,24,28)/t16-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDXKGIJOXSPOH-FUHWJXTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCCC(C3O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@H]3CCCC([C@@H]3O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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